2-Bromo-1-(9-bromophenanthren-1-yl)ethanone
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Overview
Description
2-Bromo-1-(9-bromophenanthren-1-yl)ethanone is an organic compound with the molecular formula C16H10Br2O It is a brominated derivative of phenanthrene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(9-bromophenanthren-1-yl)ethanone typically involves the bromination of phenanthrene derivatives. One common method is the reaction of 9-bromophenanthrene with bromoacetyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, solvent, and catalyst concentration, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(9-bromophenanthren-1-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
2-Bromo-1-(9-bromophenanthren-1-yl)ethanone has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(9-bromophenanthren-1-yl)ethanone involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The carbonyl group can form hydrogen bonds or coordinate with metal ions, affecting its chemical behavior and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(phenanthren-9-yl)ethanone
- 9-Bromophenanthrene
- 2-Bromo-1-(4-hydroxyphenyl)ethanone
Uniqueness
2-Bromo-1-(9-bromophenanthren-1-yl)ethanone is unique due to the presence of two bromine atoms and the phenanthrene backbone. This combination imparts specific electronic and steric properties, making it distinct from other brominated phenanthrene derivatives.
Properties
CAS No. |
58870-48-7 |
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Molecular Formula |
C16H10Br2O |
Molecular Weight |
378.06 g/mol |
IUPAC Name |
2-bromo-1-(9-bromophenanthren-1-yl)ethanone |
InChI |
InChI=1S/C16H10Br2O/c17-9-16(19)13-7-3-6-11-10-4-1-2-5-12(10)15(18)8-14(11)13/h1-8H,9H2 |
InChI Key |
RTCDUUFDWORCBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C2Br)C(=CC=C3)C(=O)CBr |
Origin of Product |
United States |
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